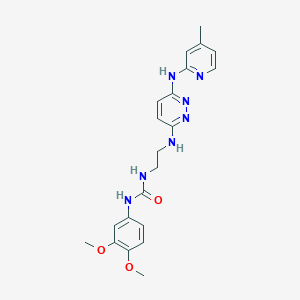

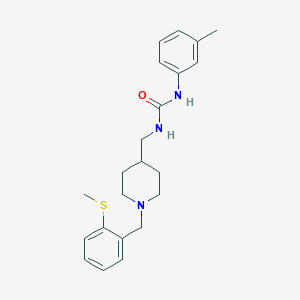

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(2-(Methylthio)benzyl)piperidin-4-yl)methyl)-3-(m-tolyl)urea, also known as MTMU, is a synthetic compound with potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its mechanism of action and biochemical effects.

Aplicaciones Científicas De Investigación

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) synthesized and assessed a series of 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas for antiacetylcholinesterase activity. This research aimed to optimize the spacer length linking the pharmacophoric moieties and test compounds with greater conformational flexibility. This approach showed that a flexible spacer is compatible with high inhibitory activities, suggesting potential applications in designing inhibitors targeting the enzyme acetylcholinesterase, which is relevant for conditions like Alzheimer's disease Flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas as novel acetylcholinesterase inhibitors. Synthesis and biochemical evaluation.

Metalation and Cleavage of Highly Hindered Ureas

Hassel and Seebach (1978) explored the metalation and cleavage of ureas with sterically protected carbonyl groups. Their research contributes to the understanding of organic synthesis processes, especially in creating compounds with specific functional groups under controlled conditions. This knowledge is fundamental for the synthesis of complex organic molecules, including potential pharmacological agents Steric carbonyl protection metalation and cleavage of highly hindered ureas. Preliminary communication.

Lithiated Urea Derivatives and Piperidine Substituent Migration

Research by Tait, Butterworth, and Clayden (2015) on the metalation by deprotonative lithiation or carbolithiation of tetrahydropyridine ring derivatives highlights the strategic manipulation of molecular structures. Such studies are crucial for developing synthetic methodologies that can lead to novel compounds with applications in medicinal chemistry and material science 2,2- and 2,6-Diarylpiperidines by aryl migration within lithiated urea derivatives of tetrahydropyridines.

Osmolyte Effects on Proteins

Lin and Timasheff (1994) investigated the thermodynamic compensation of urea and trimethylamine N-oxide interactions with proteins. Their findings contribute to the broader understanding of how osmolytes affect protein stability, which has implications for understanding disease mechanisms, such as protein misfolding, and for developing therapeutic strategies Why do some organisms use a urea-methylamine mixture as osmolyte? Thermodynamic compensation of urea and trimethylamine N-oxide interactions with protein.

Monomer Preparation and Characterization

Research by Pan et al. (1994) on the preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea demonstrates the ongoing development of novel materials with potential applications in polymer science. The characterization of these monomers is crucial for understanding their properties and potential uses in creating advanced materials Preparation and characterization of new monomers containing N'-2,2,6,6-tetramethyl-4-piperidyl urea.

Propiedades

IUPAC Name |

1-(3-methylphenyl)-3-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3OS/c1-17-6-5-8-20(14-17)24-22(26)23-15-18-10-12-25(13-11-18)16-19-7-3-4-9-21(19)27-2/h3-9,14,18H,10-13,15-16H2,1-2H3,(H2,23,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRYRSMALXHXFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2CCN(CC2)CC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[3-(3-methylbutyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2498829.png)

![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2498838.png)

![3-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-7-(4-ethoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2498849.png)